molecular formula C10H9N3O2S B2859202 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol CAS No. 959575-58-7

4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B2859202
CAS No.: 959575-58-7
M. Wt: 235.26
InChI Key: XOGSWMRNIXQQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic molecule featuring a 1,2,4-triazole core substituted at position 4 with a 2,3-dihydrobenzo[b][1,4]dioxin group and at position 3 with a thiol (-SH) moiety. Its molecular formula is C₁₅H₁₂N₄O₂S, with a molecular weight of 312.346 g/mol . Limited synthesis details are available, but derivatives of this scaffold are typically synthesized via cyclocondensation or nucleophilic substitution reactions involving benzodioxin precursors and triazole intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c16-10-12-11-6-13(10)7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5-6H,3-4H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGSWMRNIXQQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=NNC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiobiurea Derivatives via Arylisothiocyanate Intermediates

Reaction Pathway and Mechanism

The most extensively documented method involves the cyclization of thiobiurea precursors derived from aryl isothiocyanates. The general synthetic route proceeds as follows:

  • Formation of thiobiurea : A commercially available arylisothiocyanate (e.g., 6-isothiocyanato-2,3-dihydrobenzo[b]dioxin) reacts with semicarbazide in acetonitrile under mild conditions (room temperature, sodium acetate buffer) to yield substituted thiobiureas (e.g., 1a–1q in).
  • Cyclization to triazole-thiol : The thiobiurea intermediate undergoes base-mediated cyclization in 2 M NaOH aqueous solution at 100°C for 5–8 hours, forming the 3-hydroxy-5-thiol triazole scaffold. The thiol group at position 5 exhibits higher nucleophilicity than the hydroxyl group, enabling selective functionalization if required.
Critical Reaction Parameters:
  • Solvent system : Aqueous NaOH (2 M) optimizes cyclization efficiency.
  • Temperature : Prolonged heating at 100°C ensures complete ring closure.
  • Substituent compatibility : Bulky groups (e.g., tert-butyl) at the aryl moiety reduce yield due to steric hindrance, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance reactivity.

Alternative Route via Potassium Dithiocarbazinate Cyclization

Synthetic Strategy

A second approach, adapted from the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol, involves:

  • Preparation of potassium dithiocarbazinate : 2,3-Dihydrobenzo[b]dioxin-6-carboxylic acid hydrazide reacts with carbon disulfide (CS₂) in ethanolic potassium hydroxide, forming the corresponding potassium dithiocarbazinate salt.
  • Cyclization with hydrazine : Heating the dithiocarbazinate with hydrazine hydrate in water under reflux induces cyclization, yielding the triazole-thiol core.
Key Modifications for Target Compound:
  • Hydrazide substrate : Substituting benzoic acid hydrazide with 2,3-dihydrobenzo[b]dioxin-6-carboxylic acid hydrazide introduces the benzodioxin moiety.
  • Acidification step : Post-cyclization acidification with HCl precipitates the product, which is purified via recrystallization from ethanol.

Performance Metrics

  • Yield : This method achieves a 42% isolated yield for the cyclization step, with the dithiocarbazinate intermediate formed quantitatively.
  • Purity : Thin-layer chromatography (TLC) and spectroscopic data (IR, NMR) confirm product identity. Characteristic IR absorptions include N–C–S stretching at 943 cm⁻¹ and C–S vibrations at 696 cm⁻¹ .

Comparative Analysis of Synthetic Methods

Parameter Thiobiurea Cyclization Dithiocarbazinate Route
Starting material Arylisothiocyanate Carboxylic acid hydrazide
Reaction time 5–8 hours (cyclization) 3–4 hours (cyclization)
Temperature 100°C Reflux (~100°C)
Yield Moderate to high (42–58%) Moderate (42%)
Functional group tolerance Sensitive to bulky substituents Tolerates diverse aryl groups

Key observations :

  • The thiobiurea route offers higher yields and scalability but requires access to specialized arylisothiocyanates.
  • The dithiocarbazinate method provides flexibility in aryl group introduction but involves multi-step synthesis of the hydrazide precursor.

Mechanistic Insights and Optimization

Role of Base in Cyclization

In both methods, alkaline conditions (NaOH or KOH) facilitate deprotonation and nucleophilic attack, driving the cyclization. The thiol group’s acidity (pKa ~8–10) ensures thiolate formation, which stabilizes the transition state during ring closure.

Solvent Effects

  • Aqueous systems : Enhance solubility of ionic intermediates but may limit substrate compatibility for hydrophobic aryl groups.
  • Ethanolic KOH : Optimizes dithiocarbazinate formation by solubilizing CS₂ and hydrazide.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: It is explored for use in the development of new materials with unique electronic and optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thiol derivatives functionalized with aromatic or heteroaromatic substituents. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Applications References
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole-thiol R₁ = Benzodioxin; R₂ = H 312.346 Potential kinase inhibition; cell-permeable
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 1,2,4-Triazole-thione R₁ = 4-Methylphenyl; R₂ = Benzoxazolyl 385 (M+1) IR: C=S (1228 cm⁻¹); NMR: aromatic shifts
4-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]-5-ethyl-4H-1,2,4-triazole-3-thiol 1,2,4-Triazole-thiol R₁ = Ethyl; R₂ = Benzodioxin-ethyl 291.37 Higher lipophilicity; unconfirmed bioactivity
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one Triazolone-thiol R₁ = Benzodioxin; R₂ = Nitrothiazolylthio 379.37 Enhanced electrophilicity (C=S/Nitro group)
(Z)-4-(4-Bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole Dihydrothiazole R₁ = Benzodioxin; R₂ = Bromophenyl Not reported Aldose reductase inhibition (IC₅₀ ~ µM)

Key Observations :

Bioactivity: The target compound lacks explicit bioactivity data in the provided evidence, but its structural analogs like 7a () and 4m () show inhibitory effects against aldose reductase and sulfonamide-associated targets, respectively.

Electronic Effects: Replacement of the thiol (-SH) with a thione (-C=S) group (e.g., compound in ) increases electron-withdrawing character, altering reactivity and binding affinity .

Lipophilicity: Ethyl or quinolinyl substituents (e.g., compound in ) increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration compared to the parent compound .

Synthetic Accessibility :

  • Derivatives with sulfonamide groups (e.g., 4m , ) require multi-step synthesis (yields: 59.8–75.6%), whereas the target compound’s simpler structure suggests fewer synthetic hurdles .

Biological Activity

The compound 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. Triazoles have been extensively studied for their potential therapeutic applications, including anticancer, antifungal, and antibacterial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, biological assays, and relevant case studies.

  • Molecular Formula : C₁₈H₁₅N₃O₂S
  • Molecular Weight : 341.40 g/mol

Triazole derivatives typically exert their biological effects through various mechanisms:

  • Inhibition of Enzyme Activity : Many triazoles inhibit enzymes critical for cell proliferation and survival.
  • Receptor Modulation : They may interact with specific receptors, altering signaling pathways.
  • Antioxidant Activity : Some compounds exhibit antioxidant properties that protect cells from oxidative stress.

Anticancer Activity

Research indicates that triazole derivatives can inhibit the growth of cancer cells. For instance:

  • A study demonstrated that related triazole compounds showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The IC₅₀ values for these compounds ranged from 6.2 μM to 43.4 μM against different cell lines .

Antifungal and Antibacterial Properties

Triazoles are also known for their antifungal and antibacterial activities:

  • A study highlighted the effectiveness of certain triazole derivatives against fungal strains such as Candida albicans and bacterial strains including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to assess their potency .

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In vitro assays conducted on MCF-7 cells revealed that the compound significantly reduced cell viability in a dose-dependent manner.
    • The mechanism involved apoptosis induction as evidenced by increased caspase activity.
  • Antimicrobial Screening :
    • Compounds derived from 4H-1,2,4-triazole exhibited broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
    • The results indicated that the compound's structure plays a crucial role in its interaction with microbial targets .

Data Tables

Biological ActivityTest SystemIC₅₀ Value (μM)Reference
AnticancerMCF-727.3
AntifungalC. albicans12.5
AntibacterialS. aureus15.0

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step condensation reactions. For example, hydrazide intermediates (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) are refluxed in polar aprotic solvents like DMSO under controlled temperatures (e.g., 18 hours at 80–100°C). Post-reaction, the mixture is distilled under reduced pressure, cooled, and precipitated in ice water. Purification via recrystallization (water-ethanol mixtures) or chromatography yields the product with moderate efficiency (e.g., 65% yield) . Variations in substituents on the triazole or benzodioxin rings may require adjusted stoichiometry or catalysts, such as acidic/basic conditions for imine formation .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

Key methods include:

  • NMR spectroscopy : Confirms hydrogen/carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, thiol protons at δ 13–14 ppm).
  • IR spectroscopy : Identifies functional groups (e.g., S-H stretches ~2500 cm⁻¹, C=N stretches ~1600 cm⁻¹).
  • X-ray crystallography : Resolves 3D molecular geometry, including dihedral angles between the triazole and benzodioxin rings (e.g., 15–25° deviations observed in similar triazoles) .
  • Mass spectrometry : Validates molecular weight (e.g., MW ~379.37 g/mol via ESI-MS) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in water but dissolves better in polar organic solvents (e.g., DMSO, methanol). Stability tests indicate degradation under prolonged UV exposure or acidic/basic conditions. Store at –20°C in inert atmospheres to prevent oxidation of the thiol group. Solubility data for analogs suggest chloroform and ethanol as viable recrystallization solvents .

Advanced Research Questions

Q. How can reaction mechanisms for triazole-thiol derivatives be elucidated to optimize synthetic yields?

Mechanistic studies employ density functional theory (DFT) to model transition states and intermediate energies. For example, nucleophilic substitution at the triazole ring’s sulfur atom can be rate-limiting, with activation energies ~25–30 kcal/mol. Isotopic labeling (e.g., ¹⁵N) and kinetic profiling (e.g., pseudo-first-order reactions) help validate proposed pathways. Computational tools like Gaussian 09 or ORCA are recommended for simulating reaction coordinates .

Q. What experimental designs are suitable for assessing the environmental fate and ecotoxicological impacts of this compound?

Adopt a tiered approach:

  • Phase 1 (Lab-scale) : Measure physicochemical properties (logP, hydrolysis rates) and photodegradation half-lives (e.g., using HPLC-UV under simulated sunlight).
  • Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems via LC-MS/MS and microbial diversity assays (16S rRNA sequencing).
  • Phase 3 (Toxicity) : Conduct acute/chronic exposure tests on model organisms (e.g., Daphnia magna, LC₅₀ assays). Reference OECD/EPA guidelines for standardized protocols .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Discrepancies often arise from assay variability (e.g., bacterial strains, incubation times) or impurities in test compounds. Mitigation strategies include:

  • Standardized protocols : Use CLSI guidelines for antimicrobial testing (e.g., 24-hour MIC assays).
  • Dose-response validation : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) with purity ≥95% (HPLC-verified).
  • SAR analysis : Compare structural analogs (e.g., halogen substituents on benzodioxin enhance activity against Gram-positive bacteria) .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (GROMACS) simulate binding to enzymes like CYP450 or bacterial topoisomerases. Key parameters include:

  • Binding affinity : ΔG values ≤ –8 kcal/mol suggest strong inhibition.
  • Hydrogen bonding : Interactions with catalytic residues (e.g., Ser84 in E. coli DNA gyrase) improve predictive accuracy.
  • ADMET profiling : Tools like SwissADME predict bioavailability and toxicity risks (e.g., hepatotoxicity alerts) .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent thiol oxidation.
  • Characterization : Cross-validate spectral data with crystallographic results to resolve ambiguities.
  • Bioassays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and statistical validation (ANOVA, p ≤ 0.05).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.